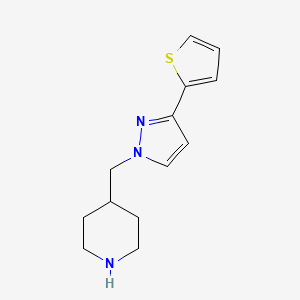

4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Description

4-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a pyrazole ring substituted with a thiophen-2-yl group at the 3-position and a piperidine moiety at the 1-position via a methylene linker.

Properties

IUPAC Name |

4-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-13(17-9-1)12-5-8-16(15-12)10-11-3-6-14-7-4-11/h1-2,5,8-9,11,14H,3-4,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMWRUZIVWQVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds. For instance, suprofen, a compound with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug.

Biochemical Analysis

Biochemical Properties

4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation in certain cell types. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells. These cellular effects highlight the potential of this compound in regulating various physiological processes.

Biological Activity

The compound 4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a derivative of piperidine and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a piperidine ring bonded to a thiophenyl-pyrazole moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL , indicating potent antimicrobial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Bactericidal |

Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Various studies have shown that compounds containing this structure can induce apoptosis in cancer cells. For instance, a derivative with a similar scaffold was noted to enhance apoptotic action by inhibiting anti-apoptotic proteins . The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Research on related pyrazole derivatives revealed significant inhibition of inflammatory markers, suggesting that the thiophene and pyrazole components may work synergistically to reduce inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Antimicrobial Mechanisms : The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial functions.

Case Studies

Several case studies have provided insights into the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested against multiple bacterial strains, demonstrating robust activity with MIC values comparable to established antibiotics .

- Anticancer Research : In vitro studies showed that certain derivatives led to significant cell death in human cancer cell lines, supporting their potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, in anticancer research. These compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives have been linked to the modulation of apoptosis-related proteins, enhancing apoptotic processes in cancer cells .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that the incorporation of thiophene and pyrazole rings enhances the bioactivity of these compounds, making them effective against resistant strains of bacteria .

Organic Photovoltaics

The unique electronic properties of compounds containing thiophene and pyrazole units make them suitable candidates for organic photovoltaic applications. Their ability to absorb light and facilitate charge transport can be harnessed to develop more efficient solar cells . Studies have shown that incorporating such compounds into polymer matrices can improve the overall efficiency of organic solar cells.

Nonlinear Optical Materials

The nonlinear optical (NLO) properties of pyrazole derivatives have been explored for potential applications in photonic devices. The ability of these compounds to exhibit strong second-order NLO responses makes them suitable for applications in frequency doubling and optical switching technologies .

Pesticide Development

Compounds similar to this compound are being investigated for their potential as agrochemicals. Their structural features may allow them to act as effective pesticides or herbicides by interfering with the metabolic pathways of pests and weeds .

Case Studies

Comparison with Similar Compounds

Structural Features

The target compound’s distinct thiophene substituent differentiates it from other piperidine-pyrazole derivatives. Key analogs include:

Key Observations :

- Thiophen-2-yl : The sulfur-containing heterocycle in the target compound may confer unique electronic and steric properties compared to phenyl or isoxazole groups. Thiophene’s electron-rich nature could enhance binding to aromatic residues in biological targets .

- Trifluoromethyl (CF₃) : Analogs with CF₃ substituents (e.g., ) exhibit improved metabolic stability and lipophilicity, critical for CNS penetration.

- Boronic Esters : Compounds like are intermediates in Suzuki-Miyaura cross-couplings, suggesting synthetic versatility absent in the thiophene-containing target.

Physicochemical Properties

While exact data for the target compound is unavailable, inferences can be drawn from analogs:

Key Observations :

Pharmacological Activity

Piperidine-pyrazole derivatives are frequently explored as kinase inhibitors (e.g., ALK in ). Substituent effects include:

- Thiophen-2-yl : May enhance binding to hydrophobic pockets in kinases via π-π interactions.

- CF₃ Groups : Improve target affinity and residence time due to strong electron-withdrawing effects .

The target compound’s thiophene moiety could position it as a candidate for oncology or infectious disease targets, though empirical data is needed.

Stability and Reactivity

- Oxidative Stability : Thiophene rings are prone to oxidation, which may limit the target compound’s shelf life compared to phenyl or CF₃-substituted analogs.

- Hydrolytic Stability : Piperidine’s basic nitrogen may form salts (e.g., hydrochloride in ) to enhance stability in acidic conditions.

- Boronic Esters : Derivatives like are moisture-sensitive, requiring anhydrous handling, unlike the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.